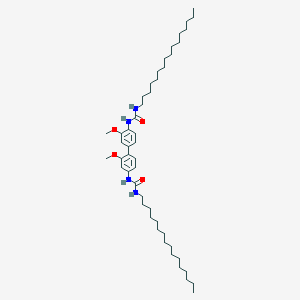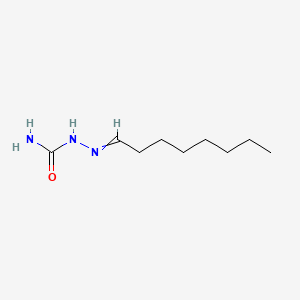
2-Octylidenehydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylidenehydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an octylidene group attached to a hydrazine-1-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylidenehydrazine-1-carboxamide typically involves the reaction of octylidene hydrazine with carboxamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octylidenehydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-Octylidenehydrazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Octylidenehydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hydrazine-1-carboxamide: A related compound with similar structural features but different functional groups.
Octylidene hydrazine: Shares the octylidene group but lacks the carboxamide moiety.
Uniqueness: 2-Octylidenehydrazine-1-carboxamide is unique due to its specific combination of the octylidene group and the hydrazine-1-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
6033-80-3 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
(octylideneamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13/h8H,2-7H2,1H3,(H3,10,12,13) |
Clé InChI |
WSEJSEYNXSBBRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




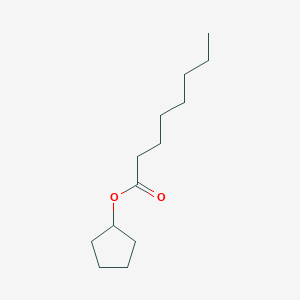
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
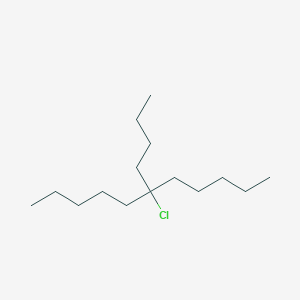
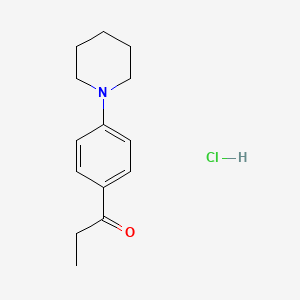
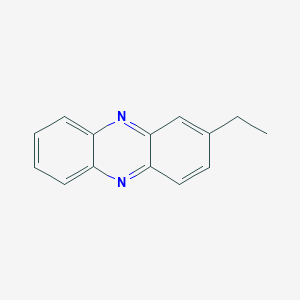
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)



